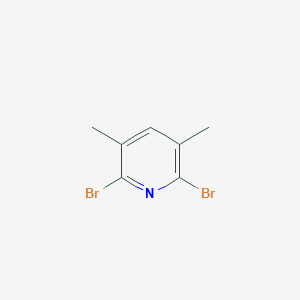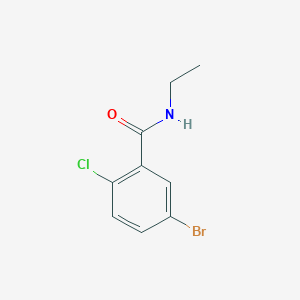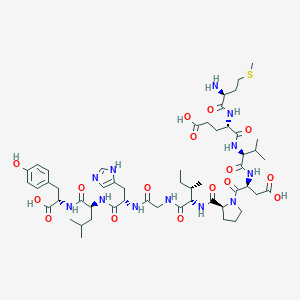
2,6-Dibromo-3,5-dimethylpyridine
Overview
Description
2,6-Dibromo-3,5-dimethylpyridine is a brominated derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 3 and 5 positions on the pyridine ring. This compound has the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a solid at room temperature and is typically stored under an inert atmosphere to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3,5-dimethylpyridine can be synthesized through various methods. One common approach involves the bromination of 3,5-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like chloroform or dichloromethane, and the temperature is maintained at a low level to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts like Pd(PPh3)4 and bases such as potassium carbonate in a solvent like toluene or ethanol are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,6-Dibromo-3,5-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromo-3,5-dimethylpyridine depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions . The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the pyridine ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5,6-dimethylpyridine: Another brominated pyridine derivative with bromine atoms at different positions.
2,6-Dibromo-4-methylpyridine: A similar compound with one less methyl group.
2,6-Diiodo-3,5-dimethylpyridine: An iodinated analogue of 2,6-dibromo-3,5-dimethylpyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridines. The presence of two bromine atoms and two methyl groups on the pyridine ring allows for selective functionalization and diverse chemical transformations .
Properties
IUPAC Name |
2,6-dibromo-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNZRHAVNCIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355771 | |
| Record name | 2,6-dibromo-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-58-9 | |
| Record name | 2,6-Dibromo-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,6-Dibromo-3,5-dimethylpyridine?
A1: this compound is a di-halogenated pyridine derivative. Key structural features include:
- Halogenation: The molecule possesses bromine atoms at the 2 and 6 positions of the pyridine ring. [, ]
- Methyl Substituents: Methyl groups are present at the 3 and 5 positions of the pyridine ring. [, ]
- Crystal Structure: The compound exhibits interesting crystal packing arrangements. It can crystallize as a racemic twin with two independent molecules in the asymmetric unit. [] In the solid state, it displays aromatic face-to-face π-stacking. []
Q2: How does the crystal packing of this compound differ from 2,6-Diiodo-3,5-dimethylpyridine?
A2: While both compounds exhibit π-stacking in their crystal structures, their packing arrangements differ:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)



